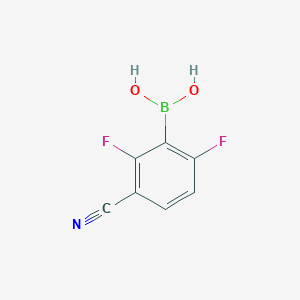

2,6-Difluoro-3-Cyanophenylboronic acid

Description

Propriétés

IUPAC Name |

(3-cyano-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIXVODMHPYWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C#N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Nitrogen-containing compounds, particularly heterocycles, have garnered significant attention in pharmacology due to their diverse biological activities. This article explores the biological activity of these compounds, focusing on their pharmacological effects, structure-activity relationships (SAR), and case studies demonstrating their potential therapeutic applications.

Overview of Biological Activities

Nitrogen-containing heterocycles exhibit a range of biological activities, including:

- Anticancer

- Anti-inflammatory

- Antimicrobial

- Antiviral

These compounds often interact with various biological targets, influencing pathways related to cell growth, inflammation, and infection.

Table 1: Summary of Biological Activities of Selected Nitrogen-Containing Compounds

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of β-lactam hybrids using RAW 264.7 murine macrophages. The compound 1a , featuring a para-methylphenyl moiety at N1 and para-chlorophenyl at C4, demonstrated significant anti-inflammatory activity with an IC50 value of 6.24 μM for nitric oxide (NO) production inhibition. This highlights the potential of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Potential

The anticancer activity of compound 1b was assessed against various cancer cell lines, showing promising results with an IC50 value of 750 μM . The study emphasized the importance of substituent positioning on the phenyl ring in determining the compound's efficacy.

Case Study 3: Antibacterial Properties

Research on N-(β-D-galactopyranosyl)-thiosemicarbazide revealed its significant antibacterial activity against Salmonella and E. coli serotypes. The compound exhibited both bactericidal and bacteriostatic effects, indicating its potential as a therapeutic agent for bacterial infections .

Structure-Activity Relationships (SAR)

SAR studies are crucial for understanding how modifications to chemical structures affect biological activity. For instance:

- Electron-donating groups generally enhance activity compared to electron-withdrawing groups.

- The position of substituents on aromatic rings can significantly influence the interaction with biological targets.

A comprehensive SAR analysis revealed that ortho-substituted phenyl hybrids often displayed higher activity than their para-substituted counterparts due to improved steric and electronic interactions with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.